molecular formula C15H18N2OS B7587653 1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine

1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine

Cat. No. B7587653
M. Wt: 274.4 g/mol
InChI Key: SDQDCNNOZCOWFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine, also known as AMT, is a synthetic compound that belongs to the thiazole family. AMT has been found to have various scientific research applications, including its use as a research tool in neuroscience and pharmacology.

Mechanism of Action

The exact mechanism of action of 1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine is not fully understood, but it is believed to involve the modulation of neurotransmitter release and neuronal activity. 1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine has been shown to interact with a variety of receptors in the brain, including the serotonin, dopamine, and norepinephrine receptors. These interactions can lead to changes in the release of these neurotransmitters, which can affect neuronal activity and behavior.
Biochemical and Physiological Effects:
1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine has been shown to have a variety of biochemical and physiological effects, including changes in neurotransmitter release, changes in neuronal activity, and alterations in behavior. 1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine has been shown to increase the release of serotonin, dopamine, and norepinephrine, which can lead to changes in mood, cognition, and behavior. 1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine has also been shown to increase neuronal activity in certain regions of the brain, which can affect sensory processing and perception.

Advantages and Limitations for Lab Experiments

1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine has several advantages for use in lab experiments, including its relative ease of synthesis and its ability to interact with multiple receptors in the brain. However, there are also some limitations to the use of 1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine in lab experiments, including its potential for toxicity and its limited selectivity for specific receptors.

Future Directions

There are several future directions for research on 1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine, including its potential use as a therapeutic agent for the treatment of neurological and psychiatric disorders. 1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine has been shown to have potential therapeutic effects in animal models of depression and anxiety, and further research is needed to explore its potential as a treatment for these and other disorders. Additionally, further research is needed to better understand the mechanisms of action of 1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine and its interactions with specific receptors in the brain. This knowledge could lead to the development of more selective and effective drugs for the treatment of neurological and psychiatric disorders.

Synthesis Methods

1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine can be synthesized through a multi-step process that involves the reaction of 2-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized with cyclopentanone in the presence of an acid catalyst to form the final product, 1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine. The synthesis of 1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine is relatively straightforward and can be performed in a laboratory setting using standard organic chemistry techniques.

Scientific Research Applications

1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine has been found to have various scientific research applications, including its use as a research tool in neuroscience and pharmacology. 1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine has been shown to interact with a variety of receptors in the brain, including the serotonin, dopamine, and norepinephrine receptors. This interaction can lead to changes in neurotransmitter release and neuronal activity, which can be studied using a variety of techniques, including electrophysiology and imaging.

properties

IUPAC Name

1-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-18-13-7-3-2-6-11(13)12-10-19-14(17-12)15(16)8-4-5-9-15/h2-3,6-7,10H,4-5,8-9,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQDCNNOZCOWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)C3(CCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.